[3-(1-Methanesulfonylcyclopropyl)phenyl]methanamine
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Overview
Description
[3-(1-Methanesulfonylcyclopropyl)phenyl]methanamine: is a chemical compound with the molecular formula C11H15NO2S and a molecular weight of 225.31 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
The synthesis of [3-(1-Methanesulfonylcyclopropyl)phenyl]methanamine involves several steps. One common synthetic route includes the following steps:
Formation of the cyclopropyl ring: This can be achieved through a cyclopropanation reaction using a suitable alkene and a carbene precursor.
Introduction of the methanesulfonyl group: This step typically involves the reaction of the cyclopropyl compound with methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the phenyl group: This can be done through a Friedel-Crafts alkylation reaction using a phenyl halide and a Lewis acid catalyst.
Formation of the methanamine group: This final step involves the reduction of a nitrile or an amide precursor to form the methanamine group.
Chemical Reactions Analysis
[3-(1-Methanesulfonylcyclopropyl)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form amines or alcohols.
Scientific Research Applications
[3-(1-Methanesulfonylcyclopropyl)phenyl]methanamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of [3-(1-Methanesulfonylcyclopropyl)phenyl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
[3-(1-Methanesulfonylcyclopropyl)phenyl]methanamine can be compared with other similar compounds, such as:
[3-(1-Methanesulfonylcyclopropyl)phenyl]methanol: This compound has a similar structure but contains a hydroxyl group instead of an amine group.
[3-(1-Methanesulfonylcyclopropyl)phenyl]methanone: This compound contains a carbonyl group instead of an amine group.
[3-(1-Methanesulfonylcyclopropyl)phenyl]methanethiol: This compound contains a thiol group instead of an amine group.
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications.
Biological Activity
[3-(1-Methanesulfonylcyclopropyl)phenyl]methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluation, and therapeutic applications, focusing on its pharmacological properties and mechanisms of action.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate precursors, including cyclopropyl derivatives and methanesulfonylation agents. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Biological Activity
The biological activity of this compound has been explored in various studies, revealing its potential as a therapeutic agent.
Anticancer Activity
Recent studies indicate that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit the proliferation of certain cancer cell lines with varying IC50 values:
Cell Line | IC50 (μM) |
---|---|
Km-12 | 0.304 |
MCF-7 | 0.056 |
HUVEC | 0.050 |
These results suggest a selective action against specific cancer types, particularly breast cancer cells (MCF-7) and endothelial cells (HUVEC), highlighting its potential for targeted cancer therapy .
The mechanism by which this compound exerts its anticancer effects may involve modulation of key signaling pathways associated with cell proliferation and apoptosis. Studies have indicated that it may inhibit certain kinases involved in tumor growth, although further research is necessary to elucidate the precise molecular targets .
Pharmacokinetics and Toxicology
Pharmacokinetic studies demonstrate that this compound possesses favorable metabolic stability, with low inhibitory activity on cytochrome P450 isoforms, suggesting a reduced risk of drug-drug interactions. Toxicological assessments indicate moderate toxicity levels in vitro, necessitating careful evaluation in vivo to determine safety profiles for potential clinical use .
Case Studies and Clinical Relevance
A number of case studies have reported on the therapeutic applications of compounds similar to this compound. For instance, derivatives exhibiting similar structural motifs have been successfully integrated into treatment regimens for metabolic disorders such as diabetes and obesity, showcasing their versatility beyond oncology .
Properties
Molecular Formula |
C11H15NO2S |
---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
[3-(1-methylsulfonylcyclopropyl)phenyl]methanamine |
InChI |
InChI=1S/C11H15NO2S/c1-15(13,14)11(5-6-11)10-4-2-3-9(7-10)8-12/h2-4,7H,5-6,8,12H2,1H3 |
InChI Key |
UPDLIZJTMBCXTJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1(CC1)C2=CC=CC(=C2)CN |
Origin of Product |
United States |
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